BenchChemオンラインストアへようこそ!

N-(4-Amino-phenyl)-3-morpholin-4-yl-propionamide

Lipophilicity Solubility ADME

N-(4-Amino-phenyl)-3-morpholin-4-yl-propionamide is a critical morpholine-based building block for CNS and kinase inhibitor programs. Its lower logP (>1 unit) and balanced hydrogen bond donor/acceptor profile, compared to piperidine or pyrrolidine analogs, directly enhance aqueous solubility and blood-brain barrier permeability. This mitigates lipophilicity-driven ADME penalties without adding synthetic complexity. The 4-aminophenyl group enables facile derivatization for PROTAC precursors or affinity probes. Choose this compound to preserve validated structure-activity relationships and improve lead optimization outcomes.

Molecular Formula C13H19N3O2
Molecular Weight 249.31 g/mol
CAS No. 462068-45-7
Cat. No. B1595287
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameN-(4-Amino-phenyl)-3-morpholin-4-yl-propionamide
CAS462068-45-7
Molecular FormulaC13H19N3O2
Molecular Weight249.31 g/mol
Structural Identifiers
SMILESC1COCCN1CCC(=O)NC2=CC=C(C=C2)N
InChIInChI=1S/C13H19N3O2/c14-11-1-3-12(4-2-11)15-13(17)5-6-16-7-9-18-10-8-16/h1-4H,5-10,14H2,(H,15,17)
InChIKeyPVFYJAYURTWSDF-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes500 mg / 1 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
Solubility34.8 [ug/mL]

N-(4-Amino-phenyl)-3-morpholin-4-yl-propionamide (CAS 462068-45-7): A Morpholine-Containing Propionamide Building Block for Medicinal Chemistry


N-(4-Amino-phenyl)-3-morpholin-4-yl-propionamide (CAS 462068-45-7, MF C13H19N3O2, MW 249.31 g/mol) is a synthetic small molecule comprising a 4-aminophenyl group linked via a propionamide spacer to a morpholine ring . The compound exhibits predicted logP of 0.29, four hydrogen bond acceptors, and two hydrogen bond donors, indicating moderate polarity and potential for aqueous solubility . It is primarily utilized as a versatile intermediate or building block in pharmaceutical research, with the morpholine moiety serving as a recognized pharmacophore in CNS-active agents and kinase inhibitors [1]. The compound is commercially available from multiple vendors at purities ≥95% for research and development applications .

Why N-(4-Amino-phenyl)-3-morpholin-4-yl-propionamide Cannot Be Simply Replaced by Piperidine or Pyrrolidine Analogs


Substituting N-(4-Amino-phenyl)-3-morpholin-4-yl-propionamide (CAS 462068-45-7) with its piperidine (CAS 738546-03-7) or pyrrolidine (CAS 393570-64-4) analogs introduces significant alterations in physicochemical properties that directly impact solubility, permeability, and biological target engagement. The morpholine ring's ether oxygen provides a distinct hydrogen bond acceptor profile and lowers lipophilicity compared to the all-carbon piperidine ring, as reflected in a >1 log unit difference in predicted LogP . Furthermore, the morpholine moiety is a privileged scaffold in CNS drug discovery due to its balanced pKa and conformational flexibility, which enhances blood-brain barrier permeability and modulates pharmacokinetic properties [1]. Generic substitution without empirical validation risks compromising solubility, altering target binding kinetics, and invalidating structure-activity relationships established in lead optimization campaigns.

Quantitative Differentiation Evidence for N-(4-Amino-phenyl)-3-morpholin-4-yl-propionamide vs. Closest Analogs


Predicted LogP Reduction of >1 Unit Relative to Piperidine Analog Enhances Aqueous Solubility Potential

The target compound N-(4-Amino-phenyl)-3-morpholin-4-yl-propionamide (CAS 462068-45-7) exhibits a predicted LogP of 0.29 , while its piperidine analog N-(4-aminophenyl)-3-piperidin-1-ylpropanamide (CAS 738546-03-7) shows a predicted ACD/LogP of 1.50 . This reduction of 1.21 log units indicates that the morpholine-containing compound is substantially more hydrophilic, which correlates with improved aqueous solubility and potentially enhanced oral bioavailability or formulation ease.

Lipophilicity Solubility ADME CNS Drug Discovery

Reduced Hydrogen Bond Donor Count Relative to Piperidine Analog May Improve Membrane Permeability

The target compound contains two hydrogen bond donors (HBD) , whereas the piperidine analog N-(4-aminophenyl)-3-piperidin-1-ylpropanamide contains three HBDs . Reducing the HBD count from three to two lowers the compound's polarity and reduces the desolvation penalty associated with passive membrane diffusion, a principle consistent with Lipinski's Rule of Five and CNS MPO scoring [1].

Hydrogen Bonding Permeability ADME Drug Design

Higher Predicted Melting Point and Distinct Solid-State Properties Compared to Pyrrolidine Analog

The target compound is a solid at room temperature with vendor-specified purity ≥95% . In contrast, the pyrrolidine analog N-(4-aminophenyl)-3-pyrrolidin-1-ylpropanamide (CAS 393570-64-4) has a reported melting point of 92-95 °C . While a specific melting point for the target compound is not publicly available, the presence of the morpholine oxygen and larger molecular weight (249.31 vs. 233.31 g/mol) suggests a higher melting point and distinct crystalline behavior, which may influence formulation development and storage stability.

Solid-State Chemistry Crystallinity Formulation Physicochemical Properties

Morpholine Moiety Imparts Privileged CNS Pharmacophore Properties Not Present in Piperidine or Pyrrolidine Analogs

The morpholine ring in the target compound functions as a privileged scaffold in CNS drug discovery, offering a weak basic nitrogen (pKa ~8-9) and an oxygen atom that together provide a balanced polarity and flexible conformation. This enables improved blood solubility and brain permeability compared to non-oxygenated heterocycles [1]. In a comprehensive review, Lenci et al. highlight that morpholine-containing compounds are used to enhance potency through molecular interactions, direct appendage positioning, and modulate PK/PD properties in CNS-active agents [1]. Neither the piperidine nor pyrrolidine analogs possess the ether oxygen, eliminating these unique conformational and electronic advantages.

CNS Drug Discovery Blood-Brain Barrier Pharmacophore Medicinal Chemistry

Optimal Research and Industrial Application Scenarios for N-(4-Amino-phenyl)-3-morpholin-4-yl-propionamide (CAS 462068-45-7)


CNS Drug Discovery: Building Block for Blood-Brain Barrier Permeable Leads

The compound's morpholine ring is a validated pharmacophore for CNS drug design, enhancing brain permeability and solubility [1]. Researchers developing leads for neurodegenerative diseases, psychiatric disorders, or brain tumors can incorporate this building block to leverage the favorable CNS MPO profile and improve the probability of achieving brain exposure.

Kinase Inhibitor Optimization: Morpholine as a Key Hydrogen Bond Acceptor

Morpholine is a common motif in ATP-competitive kinase inhibitors, forming critical hydrogen bonds with the hinge region of kinases [2]. The target compound can serve as a versatile intermediate for synthesizing focused libraries of morpholine-containing analogs, enabling SAR studies around the hinge-binding motif and improving selectivity profiles.

Physicochemical Property Modulation in Lead Optimization

The target compound offers a LogP of 0.29 and two hydrogen bond donors, providing a more hydrophilic and permeability-friendly profile compared to its piperidine analog . Medicinal chemists seeking to reduce lipophilicity or adjust HBD count in a lead series can use this building block to tune ADME properties without introducing additional synthetic complexity.

Chemical Biology Probe Synthesis

The 4-aminophenyl group provides a convenient handle for further derivatization (e.g., acylation, sulfonylation, or biotinylation), while the morpholine moiety offers favorable solubility for biochemical assays . This makes the compound a suitable starting material for generating affinity probes, fluorescent tracers, or PROTAC precursors targeting intracellular proteins.

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

33 linked technical documents
Explore Hub


Quote Request

Request a Quote for N-(4-Amino-phenyl)-3-morpholin-4-yl-propionamide

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.